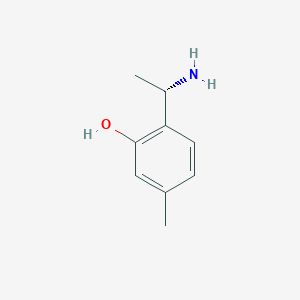

(S)-2-(1-Aminoethyl)-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |

InChI Key |

YFCQLDACTNMCAO-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)N)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1 Aminoethyl 5 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections for Chiral Phenol (B47542) Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com This process is guided by known chemical reactions and principles of chemical reactivity. For a chiral molecule like (S)-2-(1-Aminoethyl)-5-methylphenol, the primary challenge is the stereocontrolled introduction of the chiral center.

The key strategic disconnections for this compound involve breaking the bonds around the stereogenic center. The two most logical disconnections are the C-N bond of the aminoethyl group and the C-C bond between the chiral carbon and the phenol ring.

C-N Bond Disconnection: This is a common and effective strategy. This disconnection leads to two key synthons: a chiral 1-(2-hydroxy-4-methylphenyl)ethyl cation and an ammonia (B1221849) equivalent. In practice, this translates to the asymmetric reduction of a ketone precursor, 2'-hydroxy-4'-methylacetophenone (B1214744). The phenolic hydroxyl group would likely require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during the synthesis to prevent interference with the reduction step.

C-C Bond Disconnection: This approach disconnects the bond between the ethyl group and the aromatic ring. This leads to a synthon of a chiral α-aminoethyl group and a 5-methylphenol anion equivalent. This route might involve the reaction of a protected 5-methylphenol with a chiral electrophile containing the aminoethyl moiety.

A third, highly effective strategy involves a disconnection that simplifies the aromatic portion first. This leads to a Friedel-Crafts type approach where a chiral building block, such as a derivative of (S)-alanine, is used to introduce the chiral aminoethyl side chain onto a simpler aromatic precursor like m-cresol. This strategy falls under chiral pool synthesis.

| Disconnection Strategy | Precursor Molecules | Key Transformation |

| C-N Bond Disconnection | 2'-Hydroxy-4'-methylacetophenone | Asymmetric reduction of ketone |

| C-C Bond Disconnection | 5-Methylphenol, Chiral aminoethyl electrophile | Nucleophilic aromatic substitution or coupling |

| Friedel-Crafts Approach | m-Cresol, (S)-Alanine derivative | Electrophilic aromatic substitution |

Stereoselective Synthesis Approaches to this compound

The creation of the single stereocenter in this compound with high enantiomeric purity requires specialized stereoselective methods. These can be broadly categorized into catalytic, auxiliary-mediated, and biocatalytic routes.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. tcichemicals.com For the target molecule, catalytic methods can be applied to either the asymmetric reduction of a prochiral ketone or the asymmetric functionalization of an imine.

One of the most direct routes is the enantioselective reduction of 2'-hydroxy-4'-methylacetophenone. This can be achieved using chiral catalysts developed for ketone reduction, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP). Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane, known for its high enantioselectivity in reducing ketones. uvic.ca

Alternatively, a Schiff base can be formed from 2'-hydroxy-4'-methylacetophenone and an amine, followed by asymmetric hydrogenation. Chiral aminophenols and their derivatives have been developed as effective ligands in various asymmetric transformations, including catalytic alkylation and Michael additions, highlighting their versatility in creating chiral centers. sioc-journal.cn

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This method is robust and often provides high diastereoselectivity.

For the synthesis of this compound, a common strategy would involve a prochiral precursor, such as 2-acetyl-5-methylphenol. The amino group can be introduced via a chiral auxiliary. For instance, the ketone can be converted into an enamine or enolate and then reacted with an electrophilic nitrogen source in the presence of a chiral ligand.

A well-established method involves the use of Evans' oxazolidinone auxiliaries. researchgate.net The acyl group of a protected 2-acetyl-5-methylphenol could be attached to the chiral oxazolidinone. Subsequent stereoselective reactions, such as an aldol (B89426) reaction or alkylation, can be controlled by the auxiliary. numberanalytics.comresearchgate.net Another approach uses pseudoephedrine as a chiral auxiliary, which can guide the diastereoselective alkylation of an attached acyl group. wikipedia.org Camphorsultam is another classic chiral auxiliary that can be employed in a similar fashion. wikipedia.orgresearchgate.net The final step in these sequences is the cleavage of the auxiliary to reveal the chiral amine. wikipedia.org

| Chiral Auxiliary Type | General Approach | Key Features |

| Evans' Oxazolidinones | Attachment of the acyl precursor, followed by diastereoselective functionalization (e.g., amination) and auxiliary removal. | High stereoselectivity in aldol, alkylation, and other reactions. researchgate.net |

| Pseudoephedrine | Formation of an amide with the acyl precursor, followed by enolization and diastereoselective alkylation/amination. | Readily available in both enantiomeric forms. wikipedia.org |

| Camphorsultam | Used to control stereochemistry in various reactions including Diels-Alder and alkylations. | Robust and reliable with predictable stereochemical outcomes. wikipedia.org |

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials. semanticscholar.orgbaranlab.org This strategy incorporates an existing stereocenter from the starting material into the final target molecule.

For synthesizing this compound, (S)-alanine is an ideal starting material from the chiral pool. The synthesis could begin with the protection of the amino and carboxyl groups of (S)-alanine. The carboxylic acid could then be converted into a more reactive species, such as an acid chloride. This activated (S)-alanine derivative can then be used in a Friedel-Crafts acylation reaction with a suitable phenol precursor, like 3-methylanisole (B1663972) (to protect the hydroxyl group). This would install the chiral aminoethyl side chain onto the aromatic ring. Subsequent deprotection steps would yield the final product. This approach elegantly preserves the stereochemistry of the starting amino acid.

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. mdpi.com Biocatalytic methods can be employed for the synthesis of this compound, primarily through two strategies: kinetic resolution of a racemate or asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: A racemic mixture of 2-(1-aminoethyl)-5-methylphenol (B12966941) can be resolved using an enzyme, such as a lipase (B570770). In the presence of an acyl donor, the lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer.

Asymmetric Synthesis: A more direct approach involves the asymmetric reduction of the prochiral ketone, 2'-hydroxy-4'-methylacetophenone, using a ketoreductase (KRED) enzyme. A wide range of KREDs are available, and screening can identify an enzyme that reduces the ketone to the desired (S)-alcohol with high enantiomeric excess. The resulting alcohol can then be converted to the amine with retention of stereochemistry. Alternatively, transaminase (TAm) enzymes can directly convert the ketone to the amine using an amino donor, offering a highly efficient route.

Convergent and Divergent Synthetic Routes for Analog Library Generation

The synthesis of analog libraries is crucial for drug discovery and structure-activity relationship (SAR) studies. Convergent and divergent synthetic strategies are two powerful approaches for this purpose. wikipedia.orgresearchgate.net

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. researchgate.net For this compound analogs, one fragment would be the chiral (S)-1-aminoethyl moiety, and the other would be a variously substituted phenol ring. A library of different phenol precursors could be synthesized and then coupled with the chiral amine fragment, for example, through a Buchwald-Hartwig amination or a related cross-coupling reaction. This approach is highly flexible and allows for significant structural diversity in the analogs.

A divergent synthesis starts from a common intermediate, which is then elaborated into a library of related compounds. wikipedia.org In this case, this compound itself would be the central core. The amino group could be acylated, alkylated, or sulfonated with a variety of reagents to produce a library of N-substituted analogs. Similarly, the phenolic hydroxyl group could be etherified or esterified. This strategy is efficient for exploring modifications at specific positions of the core structure.

| Synthetic Strategy | Description | Application to Analog Generation |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. researchgate.net | Allows for wide variation in both the phenol ring and the side chain by combining different pre-made fragments. |

| Divergent | A common core structure is reacted with a diverse set of reagents to create a library. wikipedia.org | Efficient for exploring variations on the amino and hydroxyl functional groups of the parent molecule. |

Process Optimization and Scale-Up Considerations in Academic Synthesis

The successful laboratory-scale synthesis of this compound provides the foundation for its potential applications, but the transition from a small-scale academic preparation to a larger, more practical scale introduces a host of challenges. Process optimization and scale-up are critical for ensuring that the synthesis is not only efficient and high-yielding but also robust, cost-effective, and safe. chiralpedia.compharmtech.com In an academic setting, these considerations are pivotal for producing sufficient quantities of the compound for further research and for demonstrating the viability of the synthetic route for potential industrial adoption.

A plausible and common academic synthesis of this compound involves the asymmetric reduction of a prochiral ketone precursor, 2-acetyl-5-methylphenol. This transformation is central to establishing the chiral center with the desired (S)-configuration. The optimization of this key step, as well as the subsequent scale-up, requires a systematic investigation of various reaction parameters.

Optimization of Reaction Conditions

The efficiency and stereoselectivity of the asymmetric reduction are highly dependent on the reaction conditions. numberanalytics.com Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time.

Catalyst Selection and Loading: Both biocatalytic and chemocatalytic methods are viable for the asymmetric reduction of ketones. nih.govacs.org Biocatalysts, such as engineered ketoreductases or transaminases, offer high enantioselectivity under mild conditions. nih.govresearchgate.net For instance, a screening of various ketoreductases would be performed to identify an enzyme that provides high conversion and enantiomeric excess (e.e.) for 2-acetyl-5-methylphenol. In chemocatalysis, transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are commonly employed for asymmetric transfer hydrogenation or asymmetric hydrogenation. acs.orgacs.org The choice between a biocatalyst and a chemical catalyst often depends on factors like substrate scope, cost, and ease of use. Catalyst loading is another critical parameter to optimize, as minimizing the amount of catalyst without compromising yield or selectivity is crucial for cost-effectiveness. youtube.com

Solvent Effects: The solvent can significantly influence the solubility of the reactants and catalyst, as well as the stereochemical outcome of the reaction. numberanalytics.com A range of solvents, from polar aprotic (e.g., THF, 2-propanol) to nonpolar (e.g., toluene), would be screened. For biocatalytic reductions, aqueous buffer systems are common, and the addition of a co-solvent may be necessary to improve the solubility of the hydrophobic ketone substrate.

Temperature and Pressure: Asymmetric reductions are often sensitive to temperature. numberanalytics.com Lower temperatures can enhance enantioselectivity but may lead to longer reaction times. Conversely, higher temperatures can increase the reaction rate but may negatively impact selectivity and catalyst stability. For asymmetric hydrogenations that utilize hydrogen gas, pressure is a key variable that needs to be optimized to ensure efficient reduction while maintaining safety.

Reaction Time and Concentration: The reaction time must be sufficient to ensure complete conversion of the starting material, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The concentration of the reactants also plays a role; while higher concentrations are often desirable for throughput, they can sometimes lead to side reactions or issues with solubility and mixing.

The following interactive table illustrates a hypothetical optimization of the asymmetric transfer hydrogenation of 2-acetyl-5-methylphenol to this compound using a chiral ruthenium catalyst.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |

| 1 | Ru-Cat-A (1 mol%) | 2-Propanol | 40 | 24 | 85 | 92 |

| 2 | Ru-Cat-A (1 mol%) | 2-Propanol | 60 | 12 | 98 | 88 |

| 3 | Ru-Cat-A (0.5 mol%) | 2-Propanol | 40 | 24 | 75 | 93 |

| 4 | Ru-Cat-B (1 mol%) | 2-Propanol | 40 | 24 | 95 | 98 |

| 5 | Ru-Cat-B (1 mol%) | Toluene | 40 | 24 | 60 | 95 |

| 6 | Ru-Cat-B (0.5 mol%) | 2-Propanol | 40 | 18 | 99 | 99 |

Scale-Up Considerations

Scaling up a chemical synthesis from the milligram or gram scale to the multi-gram or kilogram scale presents a unique set of challenges that are not always apparent at the laboratory bench. numberanalytics.compatsnap.com

Mixing and Heat Transfer: In larger reactors, efficient mixing becomes more critical to ensure homogeneity and consistent reaction conditions throughout the vessel. pharmtech.com The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in heat dissipation for exothermic reactions or inefficient heating for endothermic ones. This necessitates the use of jacketed reactors and careful control of heating and cooling rates.

Downstream Processing and Purification: The isolation and purification of the final product can become a bottleneck during scale-up. researchgate.net Techniques that are straightforward on a small scale, such as column chromatography, may be impractical for larger quantities. Crystallization is often the preferred method for purification on a larger scale as it can be highly effective for achieving high purity and can be more easily scaled. The development of a robust crystallization procedure is therefore a key aspect of process development.

Stereochemical Integrity: Maintaining high enantiomeric purity during scale-up is paramount. numberanalytics.comrijournals.com Changes in reaction conditions, such as temperature gradients within a large reactor, can potentially lead to a decrease in stereoselectivity. Careful monitoring of the enantiomeric excess throughout the process is essential.

Rigorous Structural Elucidation and Analytical Characterization of S 2 1 Aminoethyl 5 Methylphenol

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (S)-2-(1-Aminoethyl)-5-methylphenol, the predicted ¹H NMR spectrum would display distinct signals corresponding to each unique proton. The aromatic protons would appear in the downfield region, while the aliphatic protons of the ethyl and methyl groups would be found in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0-10.0 | singlet (broad) | 1H | Phenolic -OH |

| ~6.8-7.1 | multiplet | 3H | Ar-H |

| ~4.1 | quartet | 1H | Methine -CH |

| ~2.2 | singlet | 3H | Ar-CH₃ |

| ~2.0 | singlet (broad) | 2H | Amine -NH₂ |

| ~1.4 | doublet | 3H | Ethyl -CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Solvent choice will affect the chemical shifts, particularly for labile OH and NH₂ protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aromatic, aliphatic, etc.).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~155 | Aromatic | C-OH |

| ~137 | Aromatic | C-CH₃ |

| ~128 | Aromatic | C-CH(NH₂)CH₃ |

| ~125 | Aromatic | CH |

| ~120 | Aromatic | CH |

| ~116 | Aromatic | CH |

| ~50 | Aliphatic | Methine CH |

| ~22 | Aliphatic | Ethyl CH₃ |

| ~20 | Aliphatic | Aromatic CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like 2-amino-5-methylphenol. nih.gov

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is essential for unambiguous assignment of the ¹H and ¹³C signals. emerypharma.comlibretexts.org

COSY would reveal correlations between coupled protons, for instance, confirming the connectivity between the methine proton and the adjacent ethyl-methyl protons. emerypharma.com

HSQC would correlate each proton signal with its directly attached carbon, confirming, for example, which aromatic proton is attached to which aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular framework.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). wpmucdn.com The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Raman Spectroscopy involves the inelastic scattering of monochromatic light and provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching. nih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3400-3200 | O-H stretch (broad) | Phenol (B47542) | Strong / Weak |

| 3350-3250 | N-H stretch | Primary Amine | Medium / Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium / Strong |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH) | Medium / Medium |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Strong / Strong |

| ~1600 | N-H bend | Primary Amine | Medium-Strong / Weak |

| ~1250 | C-O stretch | Phenol | Strong / Medium |

Note: Data are based on typical functional group frequencies and spectra of related phenolic compounds. wpmucdn.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the elemental formula with high confidence. The molecular formula of this compound is C₉H₁₃NO. chemscene.com HRMS analysis, typically using electrospray ionization (ESI), would confirm this composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the compound's structure.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Note |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | Protonated parent molecule |

| [M-NH₃]⁺ | C₉H₁₀O⁺ | 134.0732 | Loss of ammonia (B1221849) |

| [M-CH₃]⁺ | C₈H₁₀NO⁺ | 136.0757 | Benzylic cleavage, loss of the terminal methyl group |

Note: The fragmentation pattern is predictive. Benzylic cleavage is a common and favorable fragmentation pathway for such structures.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to analyze compounds containing chromophores, such as aromatic rings and conjugated systems. msu.edu The phenol ring in this compound acts as a chromophore. The presence of substituents on the ring (hydroxyl, aminoethyl, and methyl groups) will influence the exact wavelength of maximum absorbance (λmax). Typically, phenols exhibit absorption bands around 270-280 nm due to π → π* electronic transitions. msu.edu The amino and hydroxyl groups act as auxochromes, which can shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

Chiral Analytical Methods for Enantiomeric Purity and Absolute Configuration

For a chiral compound, verifying the enantiomeric purity and confirming the absolute configuration is critical. This is achieved using specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and assessing enantiomeric purity. The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.com

Direct Separation: For this compound, direct separation without derivatization is feasible. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (like teicoplanin) are often effective for separating amino-alcohol compounds. umich.edusigmaaldrich.com A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol. The elution order of the enantiomers would allow for the quantification of the (S)-enantiomer relative to the (R)-enantiomer.

Chiral Gas Chromatography (GC) can also be used to separate enantiomers, particularly for volatile compounds. gcms.cz

Derivatization Requirement: Due to the low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. The polar amine (-NH₂) and hydroxyl (-OH) groups must be converted to less polar, more volatile groups, for example, through acylation or silylation. nih.gov

Separation: Once derivatized, the compound can be injected onto a GC equipped with a chiral capillary column. These columns often contain a cyclodextrin (B1172386) derivative as the chiral selector. chemrxiv.org The two derivatized enantiomers will exhibit different retention times, enabling their separation and quantification to determine enantiomeric excess.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are powerful non-destructive techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation:

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the enantiomer and its concentration. For a given enantiomer, the specific rotation, [α], is a standardized value.

Due to the scarcity of published data for this compound, we can look at a structurally similar chiral compound, (1R,2S)-(+)-cis-1-Amino-2-indanol, to illustrate the principle. For this compound, a specific rotation of [α]D²² +63° (c = 0.2 in chloroform) has been reported, indicating it is dextrorotatory sigmaaldrich.com. The "(+)" sign denotes this rotation to the right. Conversely, its enantiomer, (1S,2R)-(-)-cis-1-Amino-2-indanol, would exhibit a negative specific rotation of the same magnitude under identical conditions.

Table 1: Illustrative Optical Rotation Data for a Related Chiral Aminophenol

| Compound | Specific Rotation [α] | Conditions |

| (1R,2S)-(+)-cis-1-Amino-2-indanol | +63° | c = 0.2, Chloroform, 22°C, D-line |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation, particularly regarding the conformation of the molecule and the spatial arrangement of its chromophores.

Table 2: Representative Electronic Circular Dichroism (ECD) Data for a Chiral Aromatic Amine

| Wavelength (nm) | Molar Ellipticity (Δε) |

| 220 | +15 |

| 250 | -25 |

| 280 | +5 |

Note: This is a hypothetical table illustrating typical CD spectral data for a chiral aromatic amine.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to solve the crystal structure.

For the related compound, (1R,2S)-1-amino-2-indanol, single-crystal X-ray diffraction has been used to confirm its absolute configuration. cymitquimica.com The crystallographic data provides the precise spatial coordinates of each atom in the molecule, leaving no ambiguity about its stereochemistry.

Table 3: Illustrative Crystallographic Data for a Related Chiral Aminophenol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1076.5 |

| Z | 4 |

Note: This table presents typical crystallographic data for a chiral aminophenol and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or from its enantiomer. High-performance liquid chromatography (HPLC) is a particularly versatile technique for these purposes.

For assessing the chemical purity (i.e., the presence of any non-enantiomeric impurities), reversed-phase HPLC (RP-HPLC) is often employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A study on the separation of aminocresol isomers by high-speed liquid chromatography demonstrates the effectiveness of this approach for separating structurally similar phenolic compounds. nih.gov

To determine the enantiomeric purity (or enantiomeric excess) and to perform preparative separation of the enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. For chiral amines, polysaccharide-based CSPs are commonly used. The separation of various chiral amines has been successfully achieved using these types of columns with a mobile phase typically consisting of a mixture of an alkane and an alcohol.

Table 4: Illustrative HPLC Method for Purity Assessment of Aminocresol Isomers

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (o-cresol) | 5.2 min |

| Retention Time (m-cresol) | 5.8 min |

| Retention Time (p-cresol) | 6.1 min |

Note: This table illustrates a typical RP-HPLC method for separating cresol (B1669610) isomers and is provided as a relevant example.

Table 5: Illustrative Chiral HPLC Method for Separation of Aminophenol Enantiomers

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

Note: This table illustrates a typical chiral HPLC method for separating enantiomers of a chiral amine and is for illustrative purposes.

Computational Chemistry and Theoretical Molecular Modeling of S 2 1 Aminoethyl 5 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and energy of molecules. For (S)-2-(1-Aminoethyl)-5-methylphenol, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. The analysis of its energy landscape could reveal different stable conformations and the energy barriers between them. Despite the utility of this method, specific DFT studies on the geometry and energy landscapes of this compound are not presently found in the reviewed literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. An analysis of the spatial distribution of these orbitals for this compound would indicate the likely sites for nucleophilic and electrophilic attack. Regrettably, no studies detailing the HOMO/LUMO analysis for this specific compound are available.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.org These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for understanding how a molecule might interact with other molecules, including biological targets. scispace.com ESP maps for this compound would identify the nucleophilic (typically oxygen and nitrogen atoms) and electrophilic sites, but such specific analyses have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and the different conformations it can adopt in a given environment. nih.govnih.gov For this compound, MD simulations could explore its conformational space, revealing the range of shapes the molecule can assume and the probability of each conformation. This information is vital for understanding its interaction with biological receptors, as the molecule may need to adopt a specific conformation to bind effectively. There are currently no available MD simulation studies specifically focused on this compound.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

Protein-Ligand Interaction Prediction and Binding Mode Analysis

Molecular docking could be employed to predict how this compound interacts with the binding site of a protein. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, and predict the binding affinity of the compound. ekb.eg Such studies are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. However, the scientific literature lacks any molecular docking studies involving this compound.

Binding Affinity Estimation through Computational Approaches

A critical aspect of drug discovery is determining how strongly a potential drug molecule, or ligand, binds to its biological target. Computational methods provide a powerful and cost-effective means of estimating this binding affinity before a compound is synthesized and tested in the laboratory. Techniques such as molecular docking and molecular dynamics (MD) simulations are cornerstones of this process.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, and it scores these poses to estimate binding affinity. This process allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Following docking, MD simulations can be employed to simulate the dynamic behavior of the complex over time, providing a more refined estimation of binding free energy and assessing the stability of the predicted binding mode.

Currently, there is a notable absence of published research detailing the application of these binding affinity estimation techniques specifically to this compound. Such studies would be invaluable in identifying potential protein targets and predicting the potency of this compound. Without this data, the therapeutic potential of this compound remains largely speculative.

| Computational Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | |

| LogP | 1.72032 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 1 | |

| Molecular Weight | 151.21 g/mol | |

| Molecular Formula | C₉H₁₃NO |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as an essential strategy for discovering and optimizing new drugs. Pharmacophore modeling is a central component of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

By aligning a set of known active molecules, a pharmacophore model can be generated. This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, and thus are likely to be active. Furthermore, pharmacophore models can be used to guide the chemical modification of existing compounds to enhance their activity.

Drug Discovery and Lead Optimization Strategies Centered on S 2 1 Aminoethyl 5 Methylphenol

Hit-to-Lead Identification and Validation from Phenol (B47542) Chemical Space

The initial phase of drug discovery often involves high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. upmbiomedicals.com The phenol chemical space, which includes a vast number of compounds characterized by a hydroxyl group attached to an aromatic ring, is a rich source for hit discovery due to the phenol moiety's ability to participate in key hydrogen bonding interactions with biological targets.

The hit-to-lead (H2L) process begins after a primary screen identifies a compound like (S)-2-(1-aminoethyl)-5-methylphenol as a hit. wikipedia.org This initial finding must be rigorously validated. The validation process typically involves several key steps:

Hit Confirmation: The compound is re-tested, often using the same assay conditions as the initial HTS, to ensure the observed activity is reproducible and not a result of experimental artifacts. wikipedia.org

Dose-Response Analysis: A dose-response curve is generated by testing the compound at various concentrations to determine its potency, commonly expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). wikipedia.org

Orthogonal and Biophysical Assays: The hit is tested in different, independent assays (orthogonal testing) to confirm its mechanism of action. oncodesign-services.com Biophysical methods may be used to verify direct binding to the target protein.

Initial Structure-Activity Relationship (SAR) Studies: A small number of closely related analogs are synthesized and tested to understand which parts of the molecule are essential for its activity. For instance, in the case of a phenol-containing hit, analogs might be created to determine if the hydroxyl group is critical for activity. oncodesign-services.comyoutube.com

Assessment of Drug-like Properties: Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests are conducted to flag any major liabilities, such as poor solubility or rapid metabolism, that would prevent the compound from becoming a viable drug candidate. spirochem.com

For example, a screening campaign against an enzyme like Protein Disulfide Isomerase (PDI), which is overexpressed in certain cancers, might identify aminobenzylphenol analogs as potent inhibitors. nih.gov These hits would then undergo the validation steps described above to confirm their on-target activity and assess their initial therapeutic potential before being advanced to the more resource-intensive lead optimization phase. upmbiomedicals.comoncodesign-services.com

Lead Optimization Methodologies for this compound Analogs

The Design-Make-Test-Analyze (DMTA) cycle is the core engine of lead optimization. spirochem.com

Design: Chemists design new analogs based on SAR data and computational modeling.

Make: Synthetic chemists synthesize these new compounds.

Test: The analogs are evaluated in a cascade of biological and ADME assays.

Analyze: The results are analyzed to refine the SAR and inform the design of the next round of compounds.

This cycle is repeated until a compound that meets the predefined criteria for a clinical candidate is identified. gd3services.com

A primary goal of lead optimization is to enhance a compound's potency and its selectivity for the intended biological target over other related targets. upmbiomedicals.com High potency is desirable as it can lead to a lower required therapeutic dose, while high selectivity minimizes the risk of off-target side effects. nih.gov

For analogs of this compound, chemists would explore modifications to different parts of the molecule. Structure-activity relationship (SAR) studies guide this process by revealing how specific structural changes affect biological activity. hilarispublisher.com For example, modifying the phenyl ring with different substituents could probe interactions with the target's binding pocket. Changing the length or branching of the aminoethyl side chain could alter binding affinity or metabolic stability.

In a hypothetical optimization campaign, a series of analogs could be synthesized to explore these relationships, as illustrated in the table below.

| Compound | R1 (Substitution on Phenyl Ring) | R2 (Modification of Amino Group) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

|---|---|---|---|---|---|

| Lead Compound | 5-methyl | -NH2 | 850 | 2500 | 2.9 |

| Analog 1 | 5-chloro | -NH2 | 450 | 5000 | 11.1 |

| Analog 2 | 5-methoxy | -NH2 | 1200 | 3000 | 2.5 |

| Analog 3 | 5-methyl | -NH(CH3) | 950 | 1500 | 1.6 |

| Analog 4 | 5-chloro | -NH-c(C3H5) | 50 | >10000 | >200 |

This table presents hypothetical data for illustrative purposes.

As seen in the hypothetical data, replacing the methyl group with a chloro group (Analog 1) might improve potency, while further modification of the amine (Analog 4) could dramatically enhance both potency and selectivity. Studies on biphenyl (B1667301) mannosides, for instance, have shown that such ortho-substitutions can significantly improve binding affinity. nih.gov

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the lead optimization process. frontiersin.orgresearchgate.net These in silico techniques allow researchers to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. researchgate.net

Molecular Docking: This is one of the most frequently used methods. nih.gov It predicts the preferred orientation of a ligand (like an analog of this compound) when bound to its target protein. Docking simulations can help rationalize existing SAR data and predict how new modifications might enhance binding affinity by forming additional favorable interactions with the protein's active site. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Once a statistically valid QSAR model is built, it can be used to predict the activity of designed, but not yet synthesized, analogs.

Free Energy Perturbation (FEP): FEP is a more computationally intensive but highly accurate method used to predict the difference in binding affinity between two similar ligands. By simulating a non-physical "alchemical" transformation of one compound into another within the protein's binding site, FEP can provide precise predictions of the impact of small chemical modifications, guiding chemists toward changes that will most effectively improve potency.

These computational approaches are integrated into the DMTA cycle to provide a deeper understanding of drug-target interactions and to guide the rational design of more effective and selective drug candidates. nih.gov

A crucial aspect of lead optimization is ensuring that a compound has favorable pharmacokinetic properties, including adequate metabolic stability. if-pan.krakow.pl A compound that is metabolized too quickly by enzymes in the liver will be cleared from the body too rapidly to exert a therapeutic effect. uni-halle.de

The metabolic stability of new chemical entities (NCEs) is typically assessed early and often during lead optimization using in vitro methods. if-pan.krakow.pl The most common assay involves incubating the compound with liver microsomes, which are subcellular fractions containing the major drug-metabolizing cytochrome P450 (CYP) enzymes. if-pan.krakow.plmdpi.com The rate at which the parent compound disappears over time is measured, usually by LC-MS/MS. nih.gov

From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. if-pan.krakow.pl These values help predict the in vivo clearance of the compound and allow for the ranking of different analogs based on their metabolic stability. mdpi.com For example, Nα-aroyl-N-aryl-phenylalanine amides that are rapidly degraded in microsomal suspensions were modified with shielding methyl or fluoro substituents to improve their stability. uni-halle.de

| Compound | Modification | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | Human CLint (µL/min/mg) | Rat CLint (µL/min/mg) |

|---|---|---|---|---|---|

| Lead Compound | Base structure | <10 | <10 | >139 | >139 |

| Analog A | Fluorination of phenyl ring | 25 | 31 | 55.6 | 44.8 |

| Analog B | N-methylation | 15 | 18 | 92.7 | 77.2 |

| Analog C | Replacement of methyl with CF3 | 45 | 58 | 30.9 | 23.9 |

| Analog D | Side chain cyclization | >60 | >60 | <23.2 | <23.2 |

This table presents representative data illustrating how metabolic stability can be improved through structural modification. The data format is based on published studies. mdpi.com

The goal is to find a structural modification (like Analog D in the hypothetical table) that reduces the rate of metabolism to an acceptable level without compromising potency or selectivity.

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic lead, a well-characterized molecule like this compound can be developed into a chemical probe. Chemical probes are powerful tools used to study the function of a specific protein or pathway within a complex biological system. dur.ac.uk

To function as a probe, the parent molecule is typically modified by attaching a "tag" that allows for its detection or manipulation. Common strategies include:

Fluorescent Probes: A fluorophore (a fluorescent chemical group) can be attached to the molecule. This allows researchers to visualize the location of the target protein within cells using microscopy. For example, Schiff bases derived from phenolic compounds have been developed as fluorescent probes for detecting metal ions. researchgate.netsemanticscholar.org

Biotinylated Probes: Attaching a biotin (B1667282) molecule allows for the isolation of the target protein and its binding partners from cell lysates through affinity purification, a technique known as "pull-down."

Photo-affinity Probes: These probes incorporate a photo-reactive group. Upon exposure to UV light, the probe forms a permanent, covalent bond with its target protein, enabling definitive identification of the binding site. dur.ac.uk

The development of a chemical probe from this compound would require identifying a position on the molecule where a linker and tag can be attached without disrupting its binding to the target protein. This is often guided by the SAR data generated during lead optimization, which reveals which parts of the molecule are not essential for binding. dur.ac.uk The resulting probe could then be used to further validate the biological target and explore its role in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.